2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide
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Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide is an organic compound that features a tert-butyl group, a bromophenoxy group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the bromophenoxy intermediate: This can be achieved through a bromination reaction of a phenol derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with cyclopentylacetamide: The final step involves coupling the bromophenoxy intermediate with cyclopentylacetamide using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction reactions: The phenoxy and amide groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution reactions: Products include azides, nitriles, and thiols.
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products can include alcohols or amines.
Scientific Research Applications
2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentylacetamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but different functional groups.
tert-Butyl bromide: Contains a tert-butyl group and a bromine atom but lacks the phenoxy and acetamide moieties.
Butylated hydroxyanisole (BHA): Contains tert-butyl groups and is used as an antioxidant.
Uniqueness
2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)14-10-12(18)8-9-15(14)21-11-16(20)19-13-6-4-5-7-13/h8-10,13H,4-7,11H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMBBRUNRDBOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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